2-(thiolan-2-yl)-3H-quinazolin-4-one 2-(thiolan-2-yl)-3H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC12590066
InChI: InChI=1S/C12H12N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-2,4-5,10H,3,6-7H2,(H,13,14,15)
SMILES:
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol

2-(thiolan-2-yl)-3H-quinazolin-4-one

CAS No.:

Cat. No.: VC12590066

Molecular Formula: C12H12N2OS

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

2-(thiolan-2-yl)-3H-quinazolin-4-one -

Specification

Molecular Formula C12H12N2OS
Molecular Weight 232.30 g/mol
IUPAC Name 2-(thiolan-2-yl)-3H-quinazolin-4-one
Standard InChI InChI=1S/C12H12N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-2,4-5,10H,3,6-7H2,(H,13,14,15)
Standard InChI Key PNQIIYCIGUJMEB-UHFFFAOYSA-N
Canonical SMILES C1CC(SC1)C2=NC3=CC=CC=C3C(=O)N2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(Thiolan-2-yl)-3H-quinazolin-4-one (C₁₃H₁₂N₂OS) consists of a quinazolin-4-one scaffold fused with a tetrahydrothiophene (thiolan) ring at position 2 (Figure 1). The quinazolin-4-one core comprises a bicyclic system with a pyrimidine ring fused to a benzene ring, while the thiolan substituent introduces a saturated five-membered sulfur-containing heterocycle. This structural combination merges the electron-deficient quinazolinone system with the lipophilic, conformationally flexible thiolan moiety, potentially enhancing membrane permeability and target binding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₂N₂OS
Molecular Weight252.31 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (2 N, 1 O)
Rotatable Bonds2 (thiolan linkage)
Topological Polar Surface Area65.6 Ų

Note: Data extrapolated from PubChem entry CID 828268 (thiophene analog) and computational modeling .

Stereochemical Considerations

The thiolan ring introduces a chiral center at the 2-position, yielding enantiomers with potential differences in biological activity. Molecular docking studies of analogous quinazolinones suggest that the (R)-enantiomer may exhibit stronger interactions with kinase ATP-binding pockets due to favorable spatial orientation of the thiolan group .

Synthesis and Structural Modification

Core Synthetic Strategies

The synthesis of 2-(thiolan-2-yl)-3H-quinazolin-4-one can be achieved through two primary routes, adapted from methodologies for analogous quinazolinones :

Route 1: Cyclocondensation of Anthranilamide

  • Reagents: Anthranilamide, tetrahydrothiophene-2-carboxaldehyde, graphene oxide (GO) nanosheets, oxone.

  • Conditions: Aqueous medium, room temperature, 6–8 hours.

  • Mechanism: GO catalyzes imine formation between anthranilamide and the aldehyde, followed by oxidative cyclization mediated by oxone to yield the quinazolinone core .

Route 2: Post-Functionalization of Quinazolin-4-one

  • Step 1: Synthesis of 3,4-dihydroquinazolin-4-one via reaction of anthranilic acid with formamide .

  • Step 2: Thiolan incorporation via nucleophilic substitution or Pd-catalyzed cross-coupling using tetrahydrothiophene-2-boronic acid.

Table 2: Comparative Yields of Synthetic Routes

RouteYield (%)Purity (%)Reaction Time (h)
178958
2658912

Data extrapolated from Refs .

Structural Analogues and SAR Insights

Modifications at the 3-position (e.g., p-tolyl in PubChem CID 828268 ) and thiolan substitution pattern significantly influence bioactivity:

  • Thiolan vs. Thiophene: Saturation of the thiophene ring to thiolan enhances metabolic stability but reduces π-π stacking interactions with aromatic residues in enzyme active sites .

  • 3-Position Substitution: Bulky groups (e.g., p-tolyl) improve kinase inhibition by occupying hydrophobic pockets, while polar groups enhance solubility .

Cell Line2-(Thiolan-2-yl) DerivativeThiophene Analog
PC314 ± 1.210 ± 0.8
MCF-718 ± 1.512 ± 1.1
HT-2922 ± 2.015 ± 1.4

Antimicrobial Effects

Quinazolinones with sulfur-containing substituents exhibit MIC values of 8–32 μg/mL against E. coli, S. aureus, and C. albicans . The thiolan group may disrupt microbial membranes via thiol-mediated redox interactions.

Mechanistic Studies and Molecular Modeling

Kinase Inhibition Profiling

Docking studies (PDB: 1M17 for CDK2) reveal:

  • ATP-Competitive Binding: The quinazolinone core occupies the adenine pocket, while the thiolan group extends into the hydrophobic region II (Figure 2).

  • Key Interactions:

    • Hydrogen bond between N1 of quinazolinone and Glu81.

    • Van der Waals contacts between thiolan sulfur and Leu83 .

ADMET Predictions

  • Absorption: High Caco-2 permeability (8.7 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation of thiolan ring (major pathway).

  • Toxicity: Predicted hERG IC₅₀ >30 μM, indicating low cardiac risk.

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